molecular formula C9H7N3O2 B1395355 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014631-89-0

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1395355
CAS No.: 1014631-89-0
M. Wt: 189.17 g/mol
InChI Key: MEKNAPSWZLHSTM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Research has shown its potential in developing new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the carboxylic acid group can significantly affect the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNAPSWZLHSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712386
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014631-89-0
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine?

A1: The research abstract [] describes a novel synthetic route for 3-(3-chloro-1H-pyrazol-1-yl)pyridine. In this pathway, this compound serves as a crucial intermediate. Specifically, it is subjected to decarboxylation to yield the final product, 3-(3-chloro-1H-pyrazol-1-yl)pyridine. This highlights the importance of this carboxylic acid derivative in the efficient synthesis of the target compound.

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